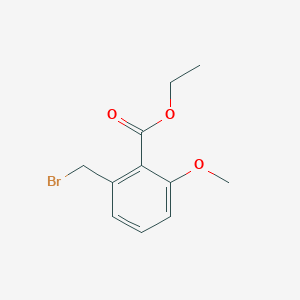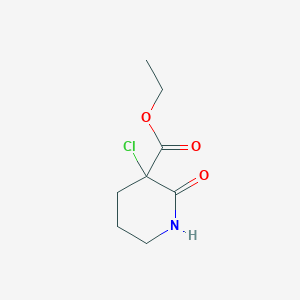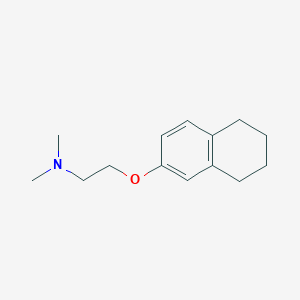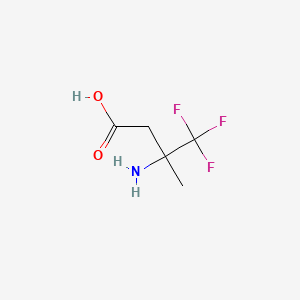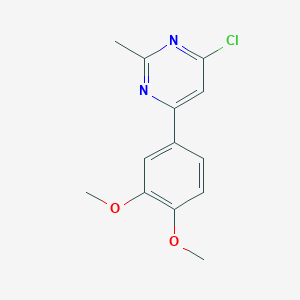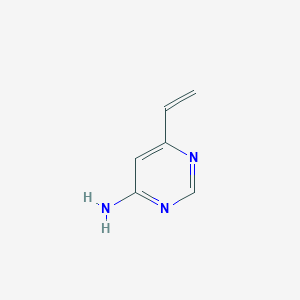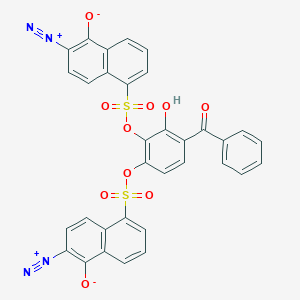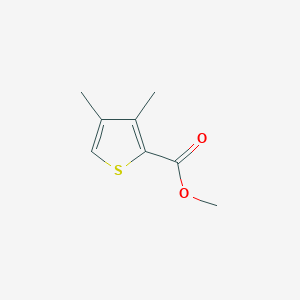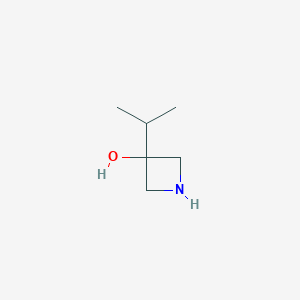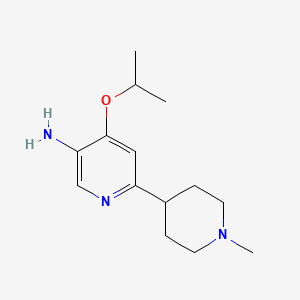
4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE is a chemical compound with the molecular formula C14H23N3O and a molecular weight of 249.36 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an isopropoxy group and a piperidine ring attached to a pyridine core .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropyl alcohol and a suitable leaving group.
Attachment of the Piperidine Ring: The piperidine ring can be attached through reductive amination or other suitable methods.
Industrial Production Methods
large-scale synthesis would typically involve optimization of the above synthetic routes to improve yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The isopropoxy group and piperidine ring may play crucial roles in binding to these targets and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-OL: Similar structure but with a hydroxyl group instead of an amine.
4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-CARBONITRILE: Contains a nitrile group instead of an amine.
Uniqueness
4-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C14H23N3O |
|---|---|
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
6-(1-methylpiperidin-4-yl)-4-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C14H23N3O/c1-10(2)18-14-8-13(16-9-12(14)15)11-4-6-17(3)7-5-11/h8-11H,4-7,15H2,1-3H3 |
InChI-Schlüssel |
DFONSRBKCLQCSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=NC=C1N)C2CCN(CC2)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Acetyl-4-hydroxy-3-[1-[(4-hydroxy-3-nitrophenyl)amino]ethylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B8724084.png)
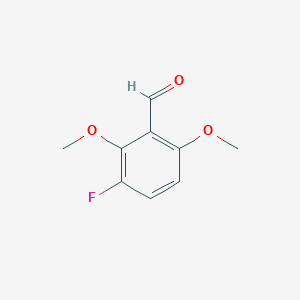
![2-Methoxy-5-[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B8724094.png)


